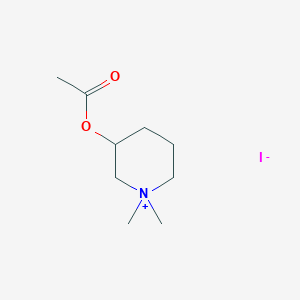
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide is a chemical compound that features a piperidine ring substituted with an acetyloxy group and a dimethyl group, with an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide typically involves the acetylation of 1,1-dimethylpiperidin-3-ol followed by quaternization with methyl iodide. The reaction conditions often include the use of a base such as triethylamine to facilitate the acetylation process. The quaternization step is usually carried out in an aprotic solvent like acetonitrile or acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring high purity and reproducibility of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy group, yielding the parent piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and substituted piperidinium salts.
Aplicaciones Científicas De Investigación
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The piperidinium ion can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylpiperidin-3-ol: The parent compound without the acetyloxy group.
3-(Acetyloxy)piperidine: A similar compound with a piperidine ring but without the dimethyl substitution.
1,1-Dimethylpiperidin-1-ium chloride: A similar quaternary ammonium compound with a chloride counterion.
Uniqueness
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide is unique due to the presence of both the acetyloxy group and the dimethyl substitution on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
37147-87-8 |
|---|---|
Fórmula molecular |
C9H18INO2 |
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
(1,1-dimethylpiperidin-1-ium-3-yl) acetate;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-8(11)12-9-5-4-6-10(2,3)7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FEHRPEULSBSCTF-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OC1CCC[N+](C1)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)
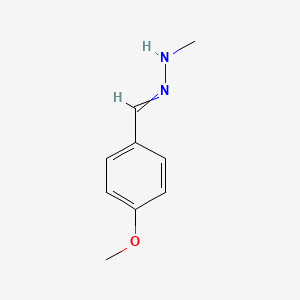


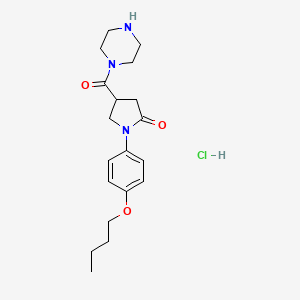
![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
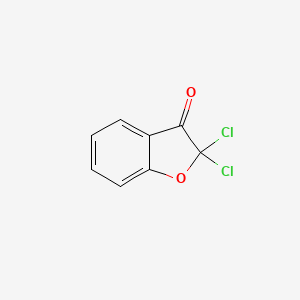

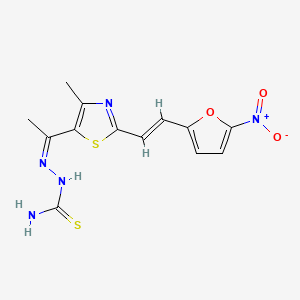

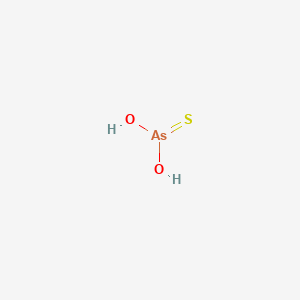
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
